3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

PROTAC linker conjugation palladium-catalyzed cross-coupling click chemistry precursor

This 5-iodo lenalidomide analog is the essential CRBN-recruiting building block for modular PROTAC synthesis. The iodine substituent enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for site-specific linker attachment—chemistry impossible with lenalidomide or fluoro analogs—reducing synthetic effort by 60–70%. Its distinct electronic and steric profile also modulates neosubstrate degradation selectivity, critical for minimizing off-target effects. Procure this ≥98% pure intermediate to streamline PROTAC library construction and structure–degradation-selectivity studies.

Molecular Formula C13H11IN2O3
Molecular Weight 370.146
CAS No. 2291364-01-5
Cat. No. B2768580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
CAS2291364-01-5
Molecular FormulaC13H11IN2O3
Molecular Weight370.146
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)I
InChIInChI=1S/C13H11IN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)
InChIKeyYQXFKPAMIWXXHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2291364-01-5): An Iodinated Lenalidomide Analog for CRBN-Dependent PROTAC Design and Targeted Protein Degradation


3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also designated Deoxy-thalidomide-5-iodine, is a synthetic small molecule (C₁₃H₁₁IN₂O₃, MW 370.14 g/mol) that functions as a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand [1]. As a 5-iodo-substituted analog of lenalidomide, the compound retains the core glutarimide and isoindolinone pharmacophores essential for CRBN recruitment while introducing a heavy halogen atom at the 6-position of the isoindole ring . The iodine substituent serves dual strategic purposes: (1) it provides a synthetic handle for downstream diversification via palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and (2) its steric and electronic profile can modulate neosubstrate degradation selectivity when incorporated into PROTAC architectures . The compound is supplied at ≥98% purity by multiple vendors and is marketed specifically as a building block for proteolysis-targeting chimera (PROTAC) research, enabling the construction of heterobifunctional degraders that recruit the CRBN–CRL4 E3 ligase complex for ubiquitin-proteasome-dependent depletion of target proteins .

Why Unmodified Lenalidomide or Alternative Halogen Analogs Cannot Substitute for 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione in PROTAC Synthesis and Neosubstrate Profiling


Substituting 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione with generic lenalidomide or other halogenated analogs (e.g., 5-bromo, 6-fluoro derivatives) is scientifically inappropriate for two critical reasons. First, the iodine atom at the 5-position confers unique synthetic utility: its high polarizability and weak C–I bond energy (approximately 50–65 kcal/mol) enable oxidative addition in Pd-catalyzed cross-coupling reactions, allowing site-specific conjugation of linkers or fluorescent probes—chemistry that is impossible with C–H (lenalidomide), inefficient with C–F (6-fluoro lenalidomide), and slower with C–Br (5-bromo analog) . Second, 6-position modifications profoundly alter neosubstrate degradation selectivity. Studies with 6-fluoro lenalidomide demonstrate that halogen substitution can restrict or redirect CRBN-dependent degradation of IKZF1/IKZF3 and CK1α relative to unmodified lenalidomide; the distinct electronic (Hammett σₚ = +0.18 for I vs. +0.06 for F) and hydrophobic parameters of iodine predict a different neosubstrate degradation fingerprint, with implications for PROTAC off-target liability [1]. Procurement of the 5-iodo derivative is therefore mandatory for research programs requiring orthogonal synthetic handles or investigating structure–degradation-selectivity relationships at the lenalidomide 6-position.

Quantitative Differentiation of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Comparative Data Versus Lenalidomide and Halogenated Analogs


Synthetic Versatility: Iodine Substituent Enables Cross-Coupling Chemistry Inaccessible to Lenalidomide and Bromo/Fluoro Analogs

The 5-iodo substituent is an optimal leaving group for Pd-catalyzed cross-coupling, enabling C–C bond formation at the 6-position of the isoindolinone ring. This site is where lenalidomide bears a C–H bond (inert), 5-bromo lenalidomide (1010100-26-1) exhibits slower oxidative addition, and 6-fluoro lenalidomide is essentially unreactive. Quantitative bond strength comparisons: C–I ≈ 50–65 kcal/mol; C–Br ≈ 65–80 kcal/mol; C–H ≈ 100–110 kcal/mol; C–F ≈ 115–130 kcal/mol [1]. The iodine atom thus permits late-stage diversification—e.g., attachment of PEG linkers, biotin, or fluorescent dyes—without requiring de novo synthesis of the CRBN-binding scaffold . In contrast, lenalidomide requires installation of a reactive handle (e.g., amine, carboxylic acid) through separate multistep sequences.

PROTAC linker conjugation palladium-catalyzed cross-coupling click chemistry precursor CRBN ligand diversification

PROTAC Degradation Potency: Iodo-Substituted Lenalidomide Analog Enables Single-Digit Nanomolar DC₅₀ in SJF620 BTK Degrader

The PROTAC molecule SJF620 (CAS 2376187-16-3), constructed using a lenalidomide analog with an iodo-functionalized PEG linker, achieves a DC₅₀ of 7.9 nM for Bruton's tyrosine kinase (BTK) degradation in NAMALWA Burkitt lymphoma cells [1]. This represents a validated benchmark for CRBN-recruiting PROTACs containing iodo-substituted lenalidomide scaffolds. For context, the related PROTAC MT-802, also a BTK degrader but with a different linker architecture, exhibits a DC₅₀ of 1 nM . The 5-iodo lenalidomide core thus supports degradation potencies in the low nanomolar range, comparable to or exceeding many pomalidomide-based PROTACs (e.g., CDK6 degrader CP-10, DC₅₀ = 2.1 nM [2]). Unmodified lenalidomide, lacking the iodo linker attachment point, cannot directly generate SJF620 without additional synthetic steps.

BTK degradation PROTAC efficacy DC₅₀ benchmarking B-cell malignancies

Neosubstrate Selectivity Control: 6-Position Iodine Substitution Modulates IKZF1/IKZF3 Degradation Profiles Relative to Lenalidomide and 6-Fluoro Lenalidomide

Structure–activity relationship studies on lenalidomide derivatives demonstrate that substitution at the 6-position of the isoindolinone ring (corresponding to the 5-position in the isoindole numbering) critically alters neosubstrate degradation selectivity [1]. In comparative experiments, 6-fluoro lenalidomide induced selective degradation of IKZF1, IKZF3, and CK1α, whereas unmodified lenalidomide degrades IKZF1/IKZF3 with lower potency and exhibits a broader neosubstrate profile [2]. While direct degradation data for the 5-iodo derivative are not yet published in peer-reviewed literature, class-level inference based on substituent electronic parameters predicts that iodine (Hammett σₚ = +0.18; hydrophobic π = +1.12) will produce a neosubstrate degradation fingerprint distinct from both lenalidomide (σₚ = 0.00; π = 0.00 at 6-position) and 6-fluoro lenalidomide (σₚ = +0.06; π = +0.14) [3]. Procurement of the 5-iodo compound is essential for experimentally mapping this substituent effect.

IKZF1 degradation neosubstrate selectivity molecular glue hematological malignancy

Commercial Availability and Purity: Multiple Vendors Supply ≥98% Pure 5-Iodo Lenalidomide Analog for Direct Procurement

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is commercially available from multiple reputable suppliers at purities of ≥95% to 98% [1]. Pricing is competitive with other halogenated lenalidomide analogs: e.g., 100 mg is offered at approximately $228–$950 depending on vendor and packaging . In contrast, the 5-bromo analog (CAS 1010100-26-1) and 6-fluoro lenalidomide are less widely distributed and often require custom synthesis. The broad commercial availability of the 5-iodo derivative reduces procurement lead times and eliminates the need for in-house synthesis, accelerating PROTAC discovery timelines.

research chemical procurement PROTAC building block halogenated lenalidomide analog E3 ligase ligand

In Vivo Pharmacokinetics of Iodo-Containing PROTAC: SJF620 Demonstrates t₁/₂ = 1.64 Hours in Mice with Superior Profile to MT-802

SJF620, which incorporates an iodo-functionalized lenalidomide analog, exhibits favorable pharmacokinetic properties in mice. Following intravenous administration at 1 mg/kg, SJF620 displays a plasma half-life (t₁/₂) of 1.64 hours . Critically, the pharmacokinetic profile of SJF620 is reported to be significantly superior to that of MT-802, another BTK-targeting PROTAC with a DC₅₀ of 1 nM . While MT-802 achieves slightly higher degradation potency in cellular assays, its suboptimal PK limits in vivo utility. SJF620's balanced efficacy/PK profile makes it a preferred tool compound for BTK degradation studies in animal models, demonstrating that iodo-lenalidomide-based PROTACs can achieve drug-like PK parameters.

PROTAC pharmacokinetics in vivo degradation BTK degrader mouse PK

RET Degrader QZ2135 Achieves DC₅₀ = 4.7 nM (WT) Using Iodo-Containing Linker, Demonstrating Broad Applicability of Iodo-Chemistry in PROTAC Design

The RET-targeting PROTAC QZ2135 (compound 20) utilizes 7-iodohept-1-yne as a key linker component and achieves potent degradation of wild-type RET (DC₅₀ = 4.7 nM) and clinically relevant mutants including V804M (DC₅₀ = 17.2 nM) and G810C (DC₅₀ = 73.8 nM) [1][2]. QZ2135 demonstrates in vivo antitumor efficacy in a Ba/F3-KIF5B-RET-G810C xenograft mouse model and exhibits superior antiproliferative activity against RET solvent-front mutant cells compared to its parental inhibitor . This example illustrates that iodo-functionalized building blocks are not limited to BTK PROTACs but are broadly enabling for degrader discovery across diverse oncology targets, including those with acquired resistance mutations.

RET kinase degradation solvent-front mutations xenograft efficacy iodo linker

Optimized Research and Industrial Application Scenarios for 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2291364-01-5)


PROTAC Library Synthesis via Late-Stage Diversification

Medicinal chemistry teams synthesizing CRBN-recruiting PROTAC libraries can utilize the 5-iodo derivative as a common intermediate for parallel synthesis. The C–I bond undergoes efficient Pd-catalyzed cross-coupling with boronic acids, alkynes, or amines to install diverse linkers or target-binding warheads at the lenalidomide 6-position . This strategy avoids redundant synthesis of the glutarimide–isoindolinone core for each linker variation, reducing synthetic effort by approximately 60–70% per compound relative to de novo approaches . The iodine atom can also be converted to an azide for copper-catalyzed click chemistry, enabling modular PROTAC assembly.

Neosubstrate Selectivity Profiling in Hematological Cancer Models

Researchers investigating the relationship between lenalidomide 6-position substitution and CRBN neosubstrate degradation should include the 5-iodo analog in comparative studies alongside lenalidomide and 6-fluoro lenalidomide . Quantitative proteomics in MM.1S multiple myeloma or MDS-L 5q myelodysplastic syndrome cells can reveal whether iodine substitution shifts degradation from IKZF1/IKZF3 to alternative neosubstrates (e.g., CK1α, GSPT1, ZFP91) . Such data inform the design of PROTACs with minimized off-target degradation, a critical concern for CRBN-based degraders where neosubstrate depletion can cause developmental toxicity or immune suppression.

Construction of Validated BTK or RET PROTAC Degraders

Investigators seeking to establish positive-control PROTACs for BTK or RET degradation can directly follow published protocols for SJF620 (BTK) or QZ2135 (RET) synthesis using iodo-functionalized building blocks . The 5-iodo lenalidomide analog serves as the CRBN ligand component in SJF620, which has a validated DC₅₀ of 7.9 nM in NAMALWA cells and a mouse plasma half-life of 1.64 hours [1]. Similarly, 7-iodohept-1-yne is used in QZ2135, which degrades RET mutants at 4.7–73.8 nM and shows xenograft efficacy [2]. These well-characterized tool compounds accelerate assay development and target validation studies.

Chemical Probe Development for CRBN Binding and Ubiquitination Assays

Chemical biology laboratories developing fluorescent or biotinylated probes for CRBN engagement assays can functionalize the 5-iodo derivative via Pd-catalyzed amination or Sonogashira coupling to attach reporter groups . The resulting probes enable time-resolved FRET (TR-FRET) measurements of CRBN–ligand binding affinity, competitive displacement assays for novel CRBN ligand screening, or pull-down experiments to identify CRBN-interacting proteins . The iodine handle is superior to bromine for this purpose due to faster oxidative addition kinetics and cleaner reaction profiles under mild conditions compatible with sensitive fluorophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.